molecular formula C19H17NO4 B3137600 Methyl 3-[(2-furylcarbonyl)amino]-3-(1-naphthyl)propanoate CAS No. 439108-82-4

Methyl 3-[(2-furylcarbonyl)amino]-3-(1-naphthyl)propanoate

Cat. No.: B3137600
CAS No.: 439108-82-4
M. Wt: 323.3 g/mol
InChI Key: NBJCEJFMSLIDSR-UHFFFAOYSA-N
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Description

Methyl 3-[(2-furylcarbonyl)amino]-3-(1-naphthyl)propanoate is an organic compound with a complex structure that includes a furan ring, a naphthalene ring, and a propanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2-furylcarbonyl)amino]-3-(1-naphthyl)propanoate typically involves multi-step organic reactions. One common method includes the reaction of 2-furylcarbonyl chloride with 3-amino-3-(1-naphthyl)propanoic acid in the presence of a base to form the desired product. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-furylcarbonyl)amino]-3-(1-naphthyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the carbonyl group may produce the corresponding alcohol.

Scientific Research Applications

Methyl 3-[(2-furylcarbonyl)amino]-3-(1-naphthyl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 3-[(2-furylcarbonyl)amino]-3-(1-naphthyl)propanoate exerts its effects involves interactions with specific molecular targets. The furan and naphthalene rings can participate in π-π stacking interactions, while the ester and amide groups can form hydrogen bonds with biological molecules. These interactions can influence the compound’s binding affinity and specificity towards enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(2-furylmethyl)amino]propanoate
  • Ethyl 3-[(1-naphthyl)amino]propanoate

Uniqueness

Methyl 3-[(2-furylcarbonyl)amino]-3-(1-naphthyl)propanoate is unique due to the presence of both furan and naphthalene rings in its structure. This combination provides distinct chemical properties and potential for diverse applications compared to similar compounds that may only contain one of these rings.

Properties

IUPAC Name

methyl 3-(furan-2-carbonylamino)-3-naphthalen-1-ylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-23-18(21)12-16(20-19(22)17-10-5-11-24-17)15-9-4-7-13-6-2-3-8-14(13)15/h2-11,16H,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJCEJFMSLIDSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801188152
Record name Methyl β-[(2-furanylcarbonyl)amino]-1-naphthalenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801188152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439108-82-4
Record name Methyl β-[(2-furanylcarbonyl)amino]-1-naphthalenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439108-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl β-[(2-furanylcarbonyl)amino]-1-naphthalenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801188152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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